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(R)-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide
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Overview
Description
®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is an organosulfur compound belonging to the class of sulfinamides. This compound is notable for its chiral properties and is often used in asymmetric synthesis as a chiral auxiliary. It plays a significant role in the synthesis of various amines and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide typically involves the enantioselective oxidation of di-tert-butyl disulfide to the corresponding thiosulfinate, followed by disulfide bond cleavage using lithium amide . Another method involves the condensation of the chiral ligand with vanadyl acetylacetonate, prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound can be streamlined by using oxidative coupling of thiols and amines, which eliminates the need for additional pre-functionalization and de-functionalization steps . This method is not only efficient but also environmentally friendly, reducing waste generation significantly.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . The reactions typically occur under mild conditions, making the compound highly versatile in organic synthesis.
Major Products
The major products formed from these reactions include chiral amines, sulfonamides, and sulfides .
Scientific Research Applications
®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in organic molecules by acting as a chiral ammonia equivalent. The sulfinamide group acts as a protecting group, which can be removed under acidic conditions to yield the desired chiral product .
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: These compounds are used in the synthesis of various organosulfur compounds and as vulcanization accelerators in the rubber industry.
Sulfinimides: These are used in asymmetric synthesis and as intermediates for the production of chiral amines.
Sulfonamides: Widely used in medicinal chemistry, these compounds are known for their antibacterial properties.
Uniqueness
®-2-Methyl-N-((E)-(tetrahydrofuran-3-YL)methylene)propane-2-sulfinamide is unique due to its high enantioselectivity and versatility in organic synthesis. Its ability to act as both a chiral auxiliary and a protecting group makes it invaluable in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C9H17NO2S |
---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
(NE)-2-methyl-N-[[(3R)-oxolan-3-yl]methylidene]propane-2-sulfinamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-6-8-4-5-12-7-8/h6,8H,4-5,7H2,1-3H3/b10-6+/t8-,13?/m1/s1 |
InChI Key |
ZWZQRMRGSYZMMW-PMKMUWSXSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)/N=C/[C@H]1CCOC1 |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1CCOC1 |
Origin of Product |
United States |
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